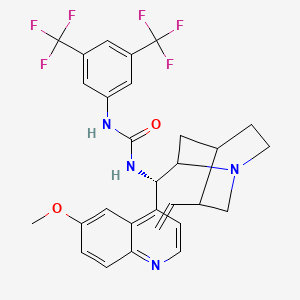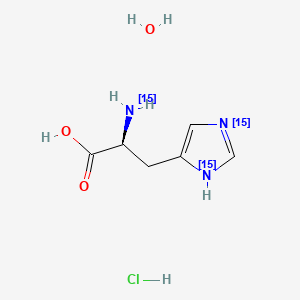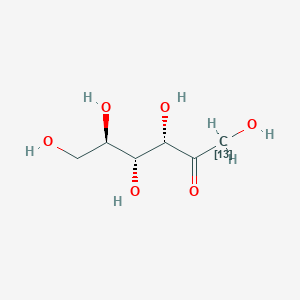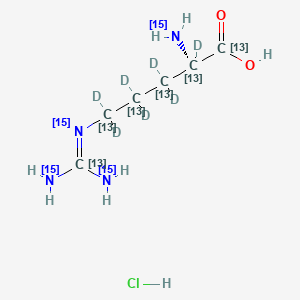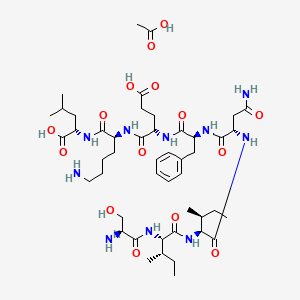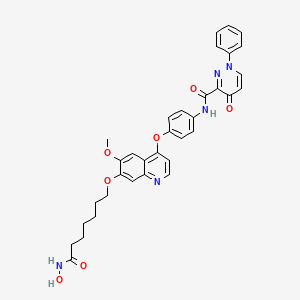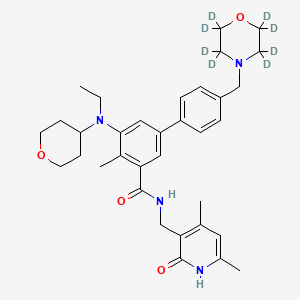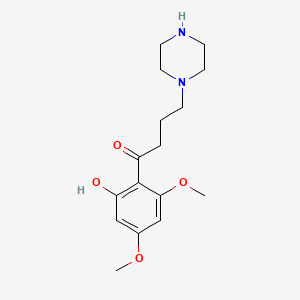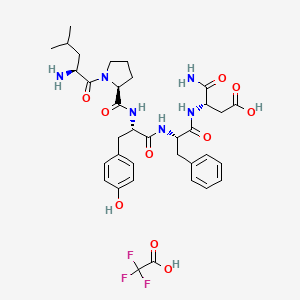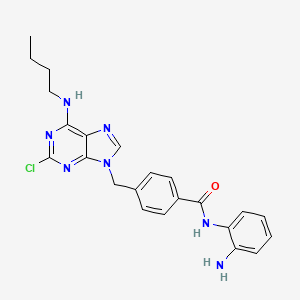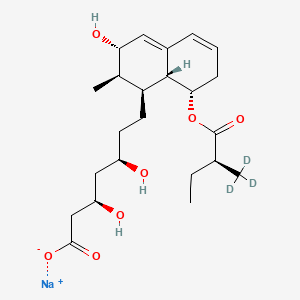
3|A-Hydroxy Pravastatin-d3 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3|A-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a stable isotope-labeled analog, which makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy Pravastatin-d3 (sodium salt) typically involves the deuteration of pravastatin. The process begins with the fermentation of mevastatin, followed by hydrolysis of the lactone ring to yield the active hydroxy acid form. The deuterium atoms are then introduced through specific chemical reactions, resulting in the deuterated analog. The final product is obtained as a sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of 3|A-Hydroxy Pravastatin-d3 (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fermentation techniques and optimized reaction conditions helps in achieving high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3|A-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols[3][3].
Scientific Research Applications
3|A-Hydroxy Pravastatin-d3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pravastatin.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pravastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of pravastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing pravastatin
Mechanism of Action
The primary mechanism of action of 3|A-Hydroxy Pravastatin-d3 (sodium salt) is the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to an increase in the uptake of low-density lipoprotein (LDL) cholesterol by the liver. This results in lower plasma cholesterol levels and a reduced risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Pravastatin: The non-deuterated form of the compound.
Mevastatin: A precursor in the synthesis of pravastatin.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action
Uniqueness
The uniqueness of 3|A-Hydroxy Pravastatin-d3 (sodium salt) lies in its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C23H35NaO7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
InChI Key |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


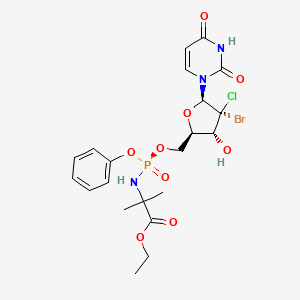
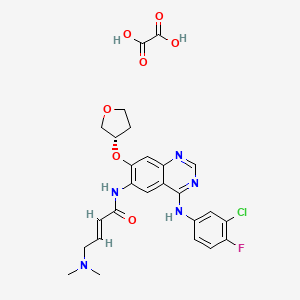
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
